1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
1-Butyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a thiobarbiturate derivative characterized by a six-membered diazinane ring with a sulfur atom at position 2 (sulfanylidene group) and ketone groups at positions 4 and 6. The butyl substituent at position 1 distinguishes it from related compounds. The core structure—1,3-diazinane-4,6-dione with a sulfanylidene group—is shared among barbiturates and related heterocycles, making substituent analysis critical for understanding its behavior .
Properties
IUPAC Name |
1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-10-7(12)5-6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVEVXBXNTWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 1-butyl-1,3-diazinane-4,6-dione with sulfur or sulfur-containing reagents . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the diazinane ring, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with molecular targets such as enzymes and proteins. The sulfanylidene group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, and crystallographic data (where available) of 1-butyl-2-sulfanylidene-1,3-diazinane-4,6-dione and its analogs:
†TMB = trimethoxybenzylidene.
Key Observations :
- Crystallinity: The diethyl-TMB derivative crystallizes in a monoclinic system (a = 7.9711 Å, b = 17.4106 Å, c = 13.5265 Å, β = 99.237°), with near-planar geometry between the benzene and pyrimidine rings (dihedral angle = 1.41°) . Planarity may enhance π-π stacking interactions in biological systems.
Key Insights :
- Pharmacological Relevance : Thiopental’s ethyl and pentan-2-yl groups optimize lipid solubility, facilitating blood-brain barrier penetration .
- Anticancer Potential: Benzothiazole derivatives (e.g., 1-(6-benzothiazolyl)-3-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione) demonstrate structure-activity relationships (SAR) where electron-withdrawing groups enhance cytotoxicity .
- Biochemical Assays : The sulfanylidene core is utilized in colorimetric assays (e.g., malondialdehyde quantification via thiobarbituric acid reaction) .
Substituent Effects on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
